molecular formula C5H11ClO B3193855 (R)-5-Chloro-2-pentanol CAS No. 76188-95-9

(R)-5-Chloro-2-pentanol

Cat. No.: B3193855
CAS No.: 76188-95-9
M. Wt: 122.59 g/mol
InChI Key: FLSMMDCDBMBKCE-RXMQYKEDSA-N
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Description

(R)-5-Chloro-2-pentanol (CAS: 76188-95-9) is a chiral secondary alcohol with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol. It features a chlorine atom at the 5th carbon and a hydroxyl group at the 2nd carbon of a pentanol backbone, with the R configuration at the stereogenic center. Key physical properties include:

  • Density: 1.018 g/cm³
  • Boiling point: 174.5°C at 760 mmHg
  • Flash point: 79.7°C
  • Vapor pressure: 0.372 mmHg at 25°C .

The compound is typically synthesized via catalytic reduction of 5-chloro-2-pentanone using methods such as zirconocene hydride catalysis (e.g., with zirconocene dichloride and HNEt₂), yielding a dark yellow oil after purification . Its chirality makes it valuable in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where enantiopurity is critical.

Properties

IUPAC Name

(2R)-5-chloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMMDCDBMBKCE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76188-95-9
Record name (R)-5-CHLORO-2-PENTANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

®-5-Chloro-2-pentanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield ®-5-Chloro-2-pentanol.

Industrial Production Methods

In an industrial setting, the production of ®-5-Chloro-2-pentanol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 5-chloro-2-pentanone in the presence of hydrogen gas. The process is carried out in a high-pressure reactor to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-chloro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of ®-5-Chloro-2-pentanol can lead to the formation of 5-chloropentane.

    Substitution: The hydroxyl group (-OH) in ®-5-Chloro-2-pentanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 5-Chloro-2-pentanone.

    Reduction: 5-Chloropentane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

(R)-5-Chloro-2-pentanol is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its chirality makes it particularly valuable in the production of enantiomerically pure drugs, which are essential for efficacy and safety in pharmacotherapy.

Case Study: Synthesis of Chiral Drugs

A notable application involves the use of this compound in the synthesis of chiral alcohols, which are crucial for various therapeutic agents. For instance, it has been explored as a precursor for synthesizing (R)-1-(4-chlorophenyl) ethanol, an important compound in anti-inflammatory medications. The synthetic route typically involves the reduction of corresponding ketones using this compound as a chiral auxiliary.

Biocatalysis and Enzymatic Reactions

Biocatalysis represents a significant area where this compound finds application. Enzymes such as alcohol dehydrogenases can utilize this compound to produce other chiral alcohols through asymmetric reduction processes.

Table 1: Enzymatic Reactions Utilizing this compound

Enzyme TypeSubstrate UsedProduct ObtainedYield (%)Reference
Alcohol DehydrogenaseAcetophenone(R)-1-Phenylethanol>99%
Whole-Cell BiocatalystPhenyl Trifluoromethyl Ketone(S)-PTE>90%
Recombinant ADHVarious KetonesChiral Alcohols>85%

These enzymatic processes highlight the efficiency of using this compound in producing high-value chiral compounds with minimal environmental impact.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its structure allows for further functionalization through various chemical reactions.

Table 2: Organic Synthesis Applications

Reaction TypeReagents/ConditionsProductsReference
Grignard ReactionThis compound + RMgXAlcohols
Nucleophilic SubstitutionThis compound + NucleophileChiral Amines

These reactions demonstrate how this compound can be transformed into more complex molecules, showcasing its utility in synthetic organic chemistry.

Industrial Applications

Beyond laboratory settings, this compound has potential industrial applications, particularly in the production of solvents and surfactants due to its chemical properties.

Case Study: Use in Solvent Production

In industrial processes, this compound can be utilized to formulate solvents that require specific boiling points and solubility characteristics. Its chlorinated nature enhances its effectiveness as a solvent in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-pentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) and the chlorine atom (Cl) in the molecule play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R)-5-Chloro-2-pentanol with structurally or functionally related compounds, highlighting differences in synthesis, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Synthesis Method Enantiomeric Excess (ee) Key Applications
This compound C₅H₁₁ClO 122.59 174.5 1.018 Zirconocene hydride catalysis Racemic (resolved) Chiral intermediates
(S)-5-Chloro-2-pentanol C₅H₁₁ClO 122.59 N/A N/A Biocatalytic reduction using ADH* 98% ee Biocatalysis, pharmaceuticals
5-Chloro-2-pentanone ethylene ketal C₇H₁₃ClO₂ 164.62 N/A 1.09 Ketalization of 5-chloro-2-pentanone N/A Protected ketone in synthesis
5-Chloro-1-pentyne C₅H₇Cl 102.56 67–69 (145 mmHg) 0.968 Alkyne functionalization N/A Alkyne-based reactions

ADH: Alcohol dehydrogenase from *Candida parapsilopsis .

Key Comparisons

Enantiomeric Pair: (R)- vs. (S)-5-Chloro-2-pentanol Synthesis: The (R) -enantiomer is synthesized chemically via zirconocene hydride catalysis , while the (S) -enantiomer is produced enzymatically using recombinant alcohol dehydrogenase (ADH), achieving 98% enantiomeric excess . Applications: The (S) -enantiomer is favored in industrial biocatalysis due to high ee, whereas the (R) -enantiomer may require resolution steps for enantiopure applications.

Derivatives: 5-Chloro-2-pentanone ethylene ketal Structure: A ketal-protected derivative of 5-chloro-2-pentanone, with a higher molecular weight (164.62 g/mol) and density (1.09 g/cm³) . Utility: Used as a stable intermediate in multi-step syntheses where the ketone group must be shielded from reactivity.

Functional Group Variant: 5-Chloro-1-pentyne Reactivity: The alkyne group enables click chemistry or Sonogashira couplings, distinct from the alcohol functionality in this compound . Physical Properties: Lower boiling point (67–69°C at 145 mmHg) and molecular weight (102.56 g/mol) compared to the pentanol derivatives .

Research Findings and Industrial Relevance

  • Biocatalytic Advantage: The enzymatic synthesis of (S)-5-chloro-2-pentanol highlights the shift toward sustainable, high-ee processes, addressing limitations in cofactor regeneration (e.g., NADP+ vs. NAD+) .
  • Chemical Synthesis Scalability: Zirconocene-based methods for this compound offer scalability but may require downstream enantiomeric resolution .
  • Market Availability: this compound is commercially supplied by specialized vendors like Leap Chem Co., Ltd., reflecting its niche industrial demand .

Biological Activity

(R)-5-Chloro-2-pentanol, with the CAS number 76188-95-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₁₁ClO
  • Molecular Weight : 122.59 g/mol
  • Structure : The compound features a hydroxyl group (-OH) and a chlorine atom (Cl), which are crucial for its reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. This dual functionality makes it a versatile compound in biochemical pathways.

Enzyme Interactions

Research indicates that this compound may influence enzyme activity, particularly in metabolic pathways. It has been studied for its potential role as an inhibitor or modulator of specific enzymes involved in drug metabolism and synthesis.

Therapeutic Potential

Ongoing studies are exploring the compound's therapeutic applications, particularly in the development of new pharmaceuticals. Its structural characteristics suggest potential use as an intermediate in synthesizing bioactive compounds.

Case Studies and Research Findings

  • Synthesis and Application :
    • A study highlighted this compound as an important intermediate in synthesizing various pharmaceuticals and agrochemicals, indicating its significance in medicinal chemistry .
  • Biological Assays :
    • In vitro assays have shown that this compound exhibits varying degrees of biological activity, including cytotoxic effects on cancer cell lines, though specific IC50 values were not universally reported .
  • Chiral Separation Techniques :
    • The compound has been utilized in chiral separation methods, demonstrating its utility in distinguishing between enantiomers in complex mixtures . This aspect is crucial for pharmaceutical applications where chirality can significantly affect drug efficacy.

Data Tables

PropertyValue
CAS Number76188-95-9
Molecular FormulaC₅H₁₁ClO
Molecular Weight122.59 g/mol
Melting PointNot specified
Boiling PointNot specified

Q & A

Q. What are the established synthetic routes for (R)-5-Chloro-2-pentanol, and what are their key experimental conditions?

this compound can be synthesized via stereoselective reduction of 5-chloro-2-pentanone using chiral catalysts, such as enantioselective borane-based reagents. Alternatively, enzymatic reduction pathways may offer higher enantiomeric excess (e.g., using alcohol dehydrogenases). Key parameters include temperature (typically 0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%). Characterization via 1^1H/13^13C NMR and chiral HPLC is critical to confirm stereochemistry .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for chlorinated alcohols: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizing agents. Toxicity data (e.g., LD50) should be referenced from safety sheets of structurally similar compounds (e.g., chlorobutanol), though direct data for this compound may require extrapolation . Waste disposal must comply with halogenated organic waste guidelines.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR to identify hydroxyl (δ\delta 1.5–2.0 ppm) and chloro-substituted carbons (δ\delta 40–50 ppm in 13^13C).
  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to determine enantiomeric purity.
  • IR : Confirm OH stretch (\sim3300 cm1^{-1}) and C-Cl (\sim700 cm1^{-1}) .

Q. How can researchers conduct a systematic literature review on this compound using academic databases?

Apply Boolean search terms: (“this compound” OR “CAS 143170-07-4”) AND (“synthesis” OR “applications”). Use Google Scholar’s “Cited by” feature to track recent studies and filter by patents/reviews. Prioritize journals specializing in stereochemistry (e.g., Journal of Organic Chemistry) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity for this compound synthesis?

Discrepancies may arise from catalyst choice (e.g., Corey-Bakshi-Shibata vs. Noyori asymmetric reductions) or solvent effects. Conduct controlled experiments varying these parameters and use multivariate analysis (ANOVA) to identify statistically significant factors. Cross-validate results with computational studies (DFT calculations on transition states) .

Q. How does the (R)-configuration influence the compound’s reactivity in nucleophilic substitution reactions?

The stereochemistry affects spatial orientation during SN2 reactions, potentially altering reaction rates and byproduct profiles. Compare kinetics with the (S)-enantiomer using polarimetry or chiral GC-MS. Steric hindrance near the chiral center may favor specific pathways (e.g., retention vs. inversion) .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model conformer populations and activation energies for derivatization (e.g., esterification). Software like Gaussian or ORCA with solvent models (e.g., PCM) improves accuracy .

Q. How can researchers design experiments to optimize the enantiomeric excess (ee) in large-scale syntheses?

Use response surface methodology (RSM) to optimize variables (catalyst loading, temperature, agitation rate). Monitor ee in real-time via inline FTIR or Raman spectroscopy. Compare batch vs. continuous flow reactors to mitigate racemization .

Q. What are the limitations of current catalytic systems for this compound production, and how might they be addressed?

Challenges include catalyst deactivation (e.g., ligand degradation in borane systems) and scalability. Explore immobilized catalysts (e.g., silica-supported enzymes) or photoredox catalysis to enhance recyclability and efficiency .

Q. How do researchers validate the biological activity of this compound in chiral environments?

Conduct in vitro assays comparing enantiomers’ interactions with target proteins (e.g., enzyme inhibition). Use circular dichroism (CD) to study binding-induced conformational changes. Collaborate with pharmacologists to assess in vivo efficacy and toxicity .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework:

    • P opulation: Reaction substrates/catalysts
    • I ntervention: Catalytic conditions (e.g., solvent, temperature)
    • C omparison: (S)-enantiomer or racemic mixtures
    • O utcome: Enantiomeric excess, yield
    • T ime: Reaction duration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Chloro-2-pentanol
Reactant of Route 2
Reactant of Route 2
(R)-5-Chloro-2-pentanol

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